

Spectroscopic and Analytical Profile of **cis-4-(Boc-aminomethyl)cyclohexylamine**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-4-(Boc-aminomethyl)cyclohexylamine*

Cat. No.: B061707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for **cis-4-(Boc-aminomethyl)cyclohexylamine** (CAS 866548-92-7). Due to the limited availability of public experimental data for this specific isomer, this document presents predicted values and data from closely related analogs to serve as a reference for researchers in the field. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Chemical Structure and Properties

- IUPAC Name: tert-butyl (cis-4-aminocyclohexyl)methylcarbamate
- CAS Number: 866548-92-7
- Molecular Formula: C₁₂H₂₄N₂O₂
- Molecular Weight: 228.34 g/mol

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for **cis-4-(Boc-aminomethyl)cyclohexylamine**.

¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	1H	-CH-NH ₂
~2.9 - 3.1	t	2H	-CH ₂ -NHBOC
~2.6 - 2.8	m	1H	-CH-CH ₂ -
~1.8 - 2.0	br s	2H	-NH ₂
~1.6 - 1.8	m	4H	Cyclohexyl CH ₂ (axial)
~1.44	s	9H	-C(CH ₃) ₃ (Boc)
~1.2 - 1.4	m	4H	Cyclohexyl CH ₂ (equatorial)
~4.8 - 5.0	br s	1H	-NH-Boc

¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Boc)
~79.0	-C(CH ₃) ₃ (Boc)
~48.0	-CH-NH ₂
~46.0	-CH ₂ -NHBOC
~38.0	-CH-CH ₂ -
~30.0	Cyclohexyl CH ₂
~28.5	-C(CH ₃) ₃ (Boc)

Infrared (IR) Spectroscopy Data (Representative)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3250	Strong, Broad	N-H stretch (amine and carbamate)
~2920, 2850	Strong	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (Boc carbamate)
~1520	Strong	N-H bend (amine)
~1170	Strong	C-O stretch (carbamate)

Mass Spectrometry (MS) Data (Predicted)

m/z Ratio	Relative Intensity (%)	Assignment
229.19	High	[M+H] ⁺
173.15	Moderate	[M - C ₄ H ₈ +H] ⁺ or [M - isobutylene+H] ⁺
156.12	Moderate	[M - Boc+H] ⁺
114.12	High	[M - Boc-NH ₂ -CH ₂] ⁺
57.07	High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

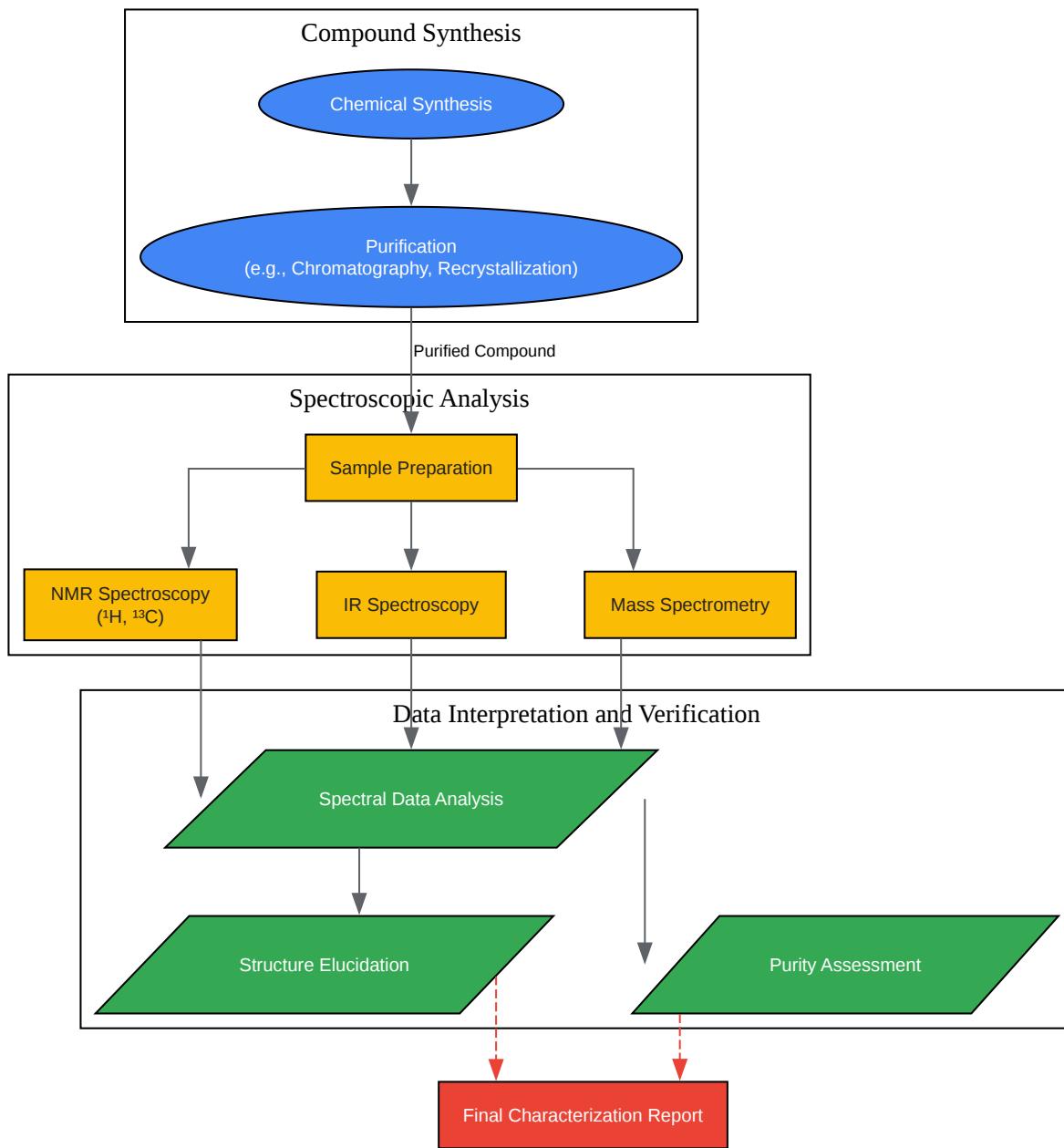
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Set appropriate spectral width, acquisition time, and relaxation delay.
 - Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000-400 cm⁻¹.


Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
 - A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecule of interest.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

- The mass analyzer is typically scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for **cis-4-(Boc-aminomethyl)cyclohexylamine** are predicted or based on closely related analogs due to the lack of publicly available experimental data for the specified compound. This information should be used as a guide and for reference purposes only. Experimental verification is recommended.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of cis-4-(Boc-aminomethyl)cyclohexylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061707#spectroscopic-data-nmr-ir-ms-for-cis-4-boc-aminomethyl-cyclohexylamine\]](https://www.benchchem.com/product/b061707#spectroscopic-data-nmr-ir-ms-for-cis-4-boc-aminomethyl-cyclohexylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com